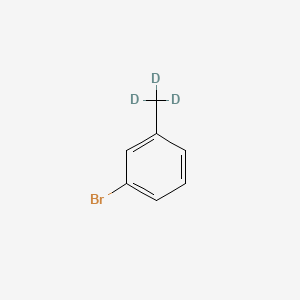

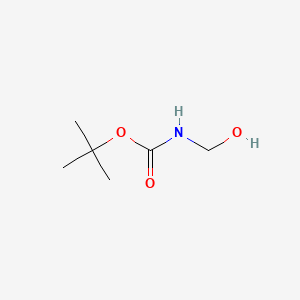

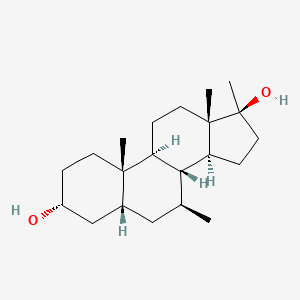

C-(N-tert-butoxycarbonylamino)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

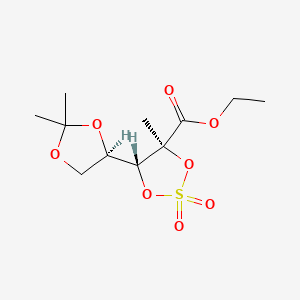

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Molecular Structure Analysis

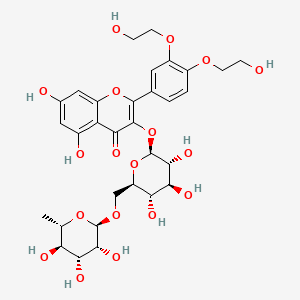

The molecular formula of “C-(N-tert-butoxycarbonylamino)methanol” is C6H13NO3. Its molecular weight is 147.17200 .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Applications De Recherche Scientifique

Methanol as an Alternative Fuel

Research has identified methanol and its blends with gasoline as promising alternatives to traditional fossil fuels. The addition of higher alcohol additives to methanol-gasoline blends can significantly improve the performance and emission characteristics of automotive spark-ignition engines. These blends have been shown to enhance engine performance and reduce emissions, addressing both environmental concerns and the need for renewable energy sources (Bharath & Arul Mozhi Selvan, 2021).

Hydrogen Production

Methanol serves as a crucial intermediate for hydrogen production, a key component for fuel cell technologies. The conversion of methanol through various reforming processes has been extensively reviewed, highlighting the efficiency and potential of this pathway for sustainable hydrogen economy development (García et al., 2021).

Fuel Oxygenated Additives

The separation and purification of fuel additives, such as methyl tert-butyl ether (MTBE) from methanol, are vital for improving fuel performance and reducing hazardous emissions. Pervaporation, a membrane process, has been identified as a highly selective method for separating azeotropic mixtures of methanol/MTBE, showcasing the importance of methanol in producing cleaner fuel additives (Pulyalina et al., 2020).

CO2 Photocatalytic Reduction

The conversion of CO2 into methanol using photocatalytic processes is an area of significant interest due to its potential to mitigate climate change and provide sustainable fuel sources. Optimizing experimental parameters can enhance the photocatalytic conversion rate of CO2 to methanol, a promising route for green methanol production (Lais et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(hydroxymethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBAFRIVZUVHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(N-tert-butoxycarbonylamino)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)